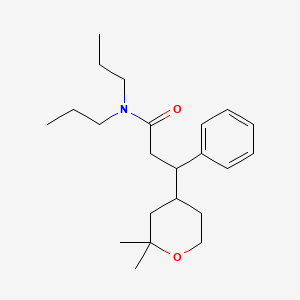
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide
Overview
Description
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide, also known as DPPP, is a chemical compound that belongs to the class of amides. This compound has been studied for its potential applications in scientific research, particularly in the field of neuroscience and pharmacology.
Mechanism of Action
The exact mechanism of action of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This receptor is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. By modulating this receptor, 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide may have potential applications in the treatment of a variety of neurological and psychiatric disorders.
Biochemical and Physiological Effects:
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to have affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide has also been shown to have potential as a neuroprotective agent, as it has been shown to protect against neuronal damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide in lab experiments is that it has been shown to have potential as a neuroprotective agent, which could be useful in the study of neurological disorders. However, one limitation of using 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide in lab experiments is that its exact mechanism of action is not fully understood, which could make it difficult to interpret the results of experiments involving this compound.
Future Directions
There are several potential future directions for research involving 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide. One potential direction is the study of its potential applications in the treatment of neurological and psychiatric disorders, particularly those involving the sigma-1 receptor. Another potential direction is the study of its potential as a neuroprotective agent, particularly in the context of neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide, which could help to inform future research directions.
Scientific Research Applications
3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience and pharmacology. It has been shown to have affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes, including pain perception, memory, and mood regulation. 3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenyl-N,N-dipropylpropanamide has also been shown to have potential as a neuroprotective agent, as it has been shown to protect against neuronal damage caused by oxidative stress.
properties
IUPAC Name |
3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35NO2/c1-5-13-23(14-6-2)21(24)16-20(18-10-8-7-9-11-18)19-12-15-25-22(3,4)17-19/h7-11,19-20H,5-6,12-17H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQPCADCBGDOLFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)CC(C1CCOC(C1)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401323421 | |
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797603 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
671763-71-6 | |
| Record name | 3-(2,2-dimethyloxan-4-yl)-3-phenyl-N,N-dipropylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401323421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-4-nitrophenyl)-2-({1-[(pentamethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazinecarboxamide](/img/structure/B4130247.png)
![N-1,3-benzodioxol-5-yl-N'-[2-(4-bromo-1H-pyrazol-1-yl)ethyl]thiourea](/img/structure/B4130255.png)
![(5-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)(2-furylmethyl)amine](/img/structure/B4130256.png)

![N-(2-methoxy-4-nitrophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]thiourea](/img/structure/B4130281.png)
![N-[4-(methylthio)benzyl]-6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4130290.png)


![2-[4-(4-chloro-2-methylphenoxy)butanoyl]-N-(2-methoxyethyl)hydrazinecarbothioamide](/img/structure/B4130317.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(4-nitrophenyl)thiourea](/img/structure/B4130337.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-(pentanoylamino)benzamide](/img/structure/B4130339.png)
![methyl 2-[({2-[(2,2-dichloro-1-methylcyclopropyl)carbonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4130347.png)
![diethyl 5-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4130358.png)
![N-(4-sec-butylphenyl)-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B4130366.png)